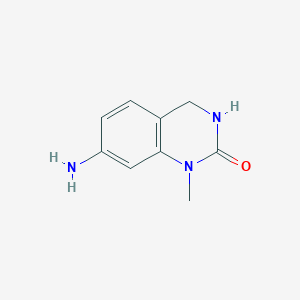![molecular formula C8H10N2 B2767284 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2375274-60-3](/img/structure/B2767284.png)
3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound . This compound can be used as a pharmaceutical raw material and intermediate .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was found to have low molecular weight, making it an appealing lead compound beneficial for subsequent optimization .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular formula of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .科学的研究の応用
Synthesis of Pyrrolo-Pyridines and Related Compounds
Deprotonation of 3-methylazines followed by reaction with benzonitrile produces an intermediate that, upon treatment with additional strong base, cyclizes to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This methodology has been extended to various nitriles and β-methylazines, demonstrating the versatility of this approach in synthesizing pyrrolo-pyridines, quinolines, pyridines, quinoxalines, and pyrimidines (Davis et al., 1992).
Structural Studies
A series of 3-hydroxy-2-methyl-4(1H)-pyridinones has been synthesized and studied using single crystal X-ray diffraction, revealing insights into the structural characteristics of these compounds (Nelson et al., 1988).
Reactivity and Catalysis
The reactivity of certain complexes towards N-heteroaromatic compounds like pyridine and pyrrole has been explored, highlighting regioselective hydrogenation processes. Such studies are crucial for understanding catalytic reactions involving heteroaromatic compounds (Borowski et al., 2003).
Organocatalytic Syntheses
Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These compounds are of significant interest due to their biological activities, illustrating the importance of such synthetic strategies in medicinal chemistry (Chen et al., 2009).
作用機序
Target of Action
The primary targets of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s interaction with FGFRs results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a significant impact on the molecular and cellular levels.
将来の方向性
生化学分析
Biochemical Properties
3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, this compound has also been found to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, resulting in the activation of downstream signaling pathways .
特性
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDEWGXQBLMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)
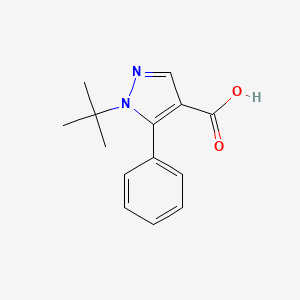
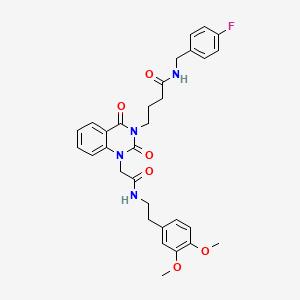
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
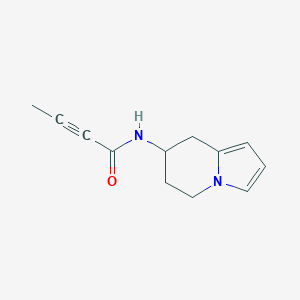
![N-(2-chloro-4-methylphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2767210.png)
![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2767213.png)
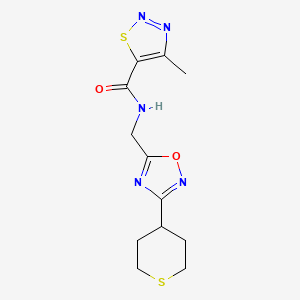
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767215.png)
![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)
![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
